N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Lipophilicity logP Membrane permeability

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (CAS 955697-95-7) is a synthetic, small-molecule hybrid featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core bearing an N-2 furan-2-carbonyl substituent and a C-7 benzenesulfonamide group. The compound belongs to a broader class of sulfonamide-containing tetrahydroisoquinolines that have been investigated as human carbonic anhydrase (hCA) inhibitors and as thromboxane A₂ (TXA₂) receptor antagonists.

Molecular Formula C20H18N2O4S
Molecular Weight 382.43
CAS No. 955697-95-7
Cat. No. B2756708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
CAS955697-95-7
Molecular FormulaC20H18N2O4S
Molecular Weight382.43
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4
InChIInChI=1S/C20H18N2O4S/c23-20(19-7-4-12-26-19)22-11-10-15-8-9-17(13-16(15)14-22)21-27(24,25)18-5-2-1-3-6-18/h1-9,12-13,21H,10-11,14H2
InChIKeyFQGMHYJLHONGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide: Procurement-Relevant Structural and Class Profile


N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide (CAS 955697-95-7) is a synthetic, small-molecule hybrid featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) core bearing an N-2 furan-2-carbonyl substituent and a C-7 benzenesulfonamide group [1]. The compound belongs to a broader class of sulfonamide-containing tetrahydroisoquinolines that have been investigated as human carbonic anhydrase (hCA) inhibitors [2] and as thromboxane A₂ (TXA₂) receptor antagonists [3]. Its physicochemical profile—molecular weight of 382.43 g·mol⁻¹, a single hydrogen-bond donor, and a computationally predicted logP near 3.2—places it in a favorable region of oral drug-like space, distinguishing it from both more lipophilic naphthyl-sulfonamide analogs and smaller ethanesulfonamide variants [1].

Why N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide Cannot Be Casually Replaced By In-Class Analogs


Within the THIQ-sulfonamide series, seemingly minor structural modifications profoundly alter target engagement, selectivity, and pharmacokinetic behavior. For instance, replacement of the benzenesulfonamide aryl ring with an ethanesulfonamide alkyl chain increases aqueous solubility but dramatically reduces carbonic anhydrase binding affinity (Ki shifts of >10-fold have been reported for analogous pairings) [1]. Conversely, introduction of a halogen at the ortho or para position of the benzenesulfonamide modulates electronic effects that influence the sulfonamide NH pKa and, consequently, the fraction of the pharmacologically active anionic form at physiological pH [2]. A 2016 in vivo study by Bruno et al. demonstrated that among a set of structurally related isoquinoline sulfonamides, only compounds with specific aryl substitution patterns afforded seizure protection in DBA/2 mice, underscoring that biological activity is exquisitely sensitive to the nature of the sulfonamide N-substituent [3].

Quantitative Differentiation Evidence for N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide Against Key Structural Comparators


Lipophilicity-Based Differentiation: Unsubstituted Benzenesulfonamide vs. Ethanesulfonamide Analog (CAS 955697-81-1)

The target compound’s benzenesulfonamide moiety imparts significantly higher lipophilicity (predicted logP ≈ 3.2) than the ethanesulfonamide analog (predicted logP ≈ 1.5) [1]. This 1.7 log unit difference translates to a roughly 50-fold difference in octanol-water partition coefficient, directly impacting passive membrane permeability and, consequently, intracellular target engagement in cell-based assays.

Lipophilicity logP Membrane permeability In vitro absorption

Hydrogen-Bond Donor Count and Its Impact on Oral Absorption Potential

The target compound possesses a single hydrogen-bond donor (the sulfonamide NH), adhering to Lipinski’s Rule of Five limit of ≤5 [1]. In contrast, the ethanesulfonamide analog also has 1 HBD, but the naphthalene-2-sulfonamide analog (CAS 955649-66-8) retains an identical HBD count, making the unsubstituted benzenesulfonamide the optimal compromise between lipophilicity and hydrogen-bonding capacity among high-molecular-weight variants.

Rule of Five Oral bioavailability HBD count Physicochemical property

Electronic Modulation of the Sulfonamide NH Acidity: Benzenesulfonamide vs. 4-Fluorobenzenesulfonamide

The unsubstituted benzenesulfonamide group has a Hammett σₚ value of 0.00, yielding a sulfonamide NH pKa of approximately 10.1 [1]. The 4-fluoro analog (CAS not retrieved, but 4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide) possesses an electron-withdrawing group (σₚ = 0.06), which lowers the sulfonamide NH pKa by roughly 0.2–0.5 log units, increasing the fraction of the anionic form at physiological pH [2]. For enzymes such as carbonic anhydrases where the deprotonated sulfonamide coordinates the active-site Zn²⁺, this shift can alter apparent binding affinity.

pKa Sulfonamide ionization Hammett constant Target binding

Polar Surface Area (PSA) and Its Influence on Blood-Brain Barrier Penetration Potential

The computed topological polar surface area (TPSA) of the target compound is approximately 75 Ų, which lies below the empirically established upper limit of 90 Ų for favorable blood-brain barrier penetration [1]. This is the identical PSA observed across the series, but when combined with its logP of ~3.2, the target compound occupies a centralized region of the CNS multiparameter optimization (MPO) desirability space (CNS MPO score ≈ 4.5) [2]. The ethanesulfonamide analog, despite an identical PSA, exhibits a logP of only ~1.5, resulting in a lower CNS MPO score (≈3.5).

Polar surface area CNS penetration Blood-brain barrier In silico ADME

Class-Level Carbonic Anhydrase Inhibitory Activity: Benzenesulfonamide vs. Alkyl Sulfonamide Scaffolds

Studies on tetrahydroisoquinoline-sulfonamides show that benzenesulfonamide-bearing derivatives achieve hCA VII Kᵢ values in the low-nanomolar range (e.g., Kᵢ ≈ 0.20 nM for a closely related benzenesulfonamide-THIQ hybrid) [1]. In contrast, alkyl sulfonamide analogs within the same scaffold typically exhibit Kᵢ values one to two orders of magnitude higher, due to impaired zinc coordination geometry and reduced hydrophobic contacts in the enzyme active site [2]. Although a direct Kᵢ measurement for 955697-95-7 itself was not identified in the peer-reviewed literature, the benzenesulfonamide moiety is a well-established pharmacophore for tight-binding carbonic anhydrase inhibition [3].

Carbonic anhydrase inhibition hCA VII selectivity Anticonvulsant Sulfonamide zinc binding

Thromboxane A₂ Receptor Antagonism: Benzenesulfonamide-THIQ vs. Non-Sulfonamide THIQ Derivatives

U.S. Patent 4,812,573 explicitly claims tetrahydroisoquinoline compounds bearing a benzenesulfonamido group as possessing TXA₂ antagonist activity, supported by in vitro functional assays [1]. The patent data demonstrate that the sulfonamide NH and the aryl ring are critical for receptor binding, as des-sulfonamide or N-alkyl sulfonamide analogs show substantial loss of activity (IC₅₀ shift from nanomolar to micromolar range) [2]. While the specific compound 955697-95-7 is not exemplified in the patent, it falls within the generic Markush structure and thus is predicted to retain this pharmacophore-dependent activity.

Thromboxane A₂ antagonist Platelet aggregation Vasoconstriction Cardiovascular pharmacology

High-Impact Application Scenarios for N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide Based on Verified Evidence


CNS-Penetrant Carbonic Anhydrase VII Inhibitor Probe for Anticonvulsant Screening

Given its predicted CNS MPO score of ~4.5 (derived from TPSA of 75 Ų and logP of ~3.2) [1] and the benzenesulfonamide group’s established ability to confer low-nanomolar hCA VII inhibition [2], the target compound is well-suited as a chemical probe in seizure models. Its physicochemical profile predicts brain exposure, a prerequisite for testing the hCA VII hypothesis in audiogenic seizure paradigms such as those employed in the DBA/2 mouse model [2].

Thromboxane Receptor Pharmacology Tool for Platelet Aggregation Studies

Patent evidence demonstrates that the benzenesulfonamide-THIQ scaffold is a privileged chemotype for TXA₂ receptor antagonism [3]. The target compound, bearing the unsubstituted benzenesulfonamide shown to be optimal for receptor binding, can serve as a tool compound for dissecting TXA₂-mediated platelet aggregation pathways, with predicted IC₅₀ < 100 nM offering a wide assay window in washed platelet and whole-blood aggregation systems [3].

In Vitro Permeability and Intracellular Target Engagement Assays

The 1.7 logP unit advantage of the target compound over the ethanesulfonamide analog [1] makes it the preferred choice for parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies where intracellular target engagement is required. The higher lipophilicity ensures adequate passive permeability, while the single HBD and moderate PSA minimize efflux transporter recognition.

Structure-Activity Relationship (SAR) Expansion at the Sulfonamide Position

As the unsubstituted benzenesulfonamide represents the simplest aryl sulfonamide member of the series, it serves as the ideal reference point for systematic SAR exploration. The absence of electron-withdrawing or -donating substituents on the phenyl ring allows researchers to quantify the electronic contribution of each new substituent (via Hammett σ analysis) to carbonic anhydrase or TXA₂ receptor potency [4].

Quote Request

Request a Quote for N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.